4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound features a 1,5-dihydro-2H-pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a 4-ethoxyphenyl moiety, a hydroxyl group at position 3, and a morpholine-containing ethyl chain at position 1. Its molecular formula is C25H29N3O5S (monoisotopic mass: 485.1984 g/mol), with a stereochemically undefined center at position 2.
Properties
Molecular Formula |
C24H29N3O5S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H29N3O5S/c1-4-32-18-7-5-17(6-8-18)20-19(21(28)23-15(2)25-16(3)33-23)22(29)24(30)27(20)10-9-26-11-13-31-14-12-26/h5-8,20,29H,4,9-14H2,1-3H3 |
InChI Key |
JMUCPBFPMNJDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=C(N=C(S4)C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound has the following molecular formula: C25H30N4O4S, with a molecular weight of approximately 462.6 g/mol. The structure includes a thiazole ring, a pyrrolone moiety, and various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 10.0 | Induction of apoptosis via caspase activation |
| HepG2 (liver) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (lung) | 12.5 | Inhibition of tubulin polymerization |
The compound induces apoptosis in breast cancer cells by enhancing caspase-3 activity and causing morphological changes typical of apoptotic cells. Additionally, it has been shown to disrupt microtubule assembly, which is crucial for cancer cell division .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. Its efficacy was evaluated using minimum inhibitory concentration (MIC) assays:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
These results indicate that the compound may serve as a potential therapeutic agent against both bacterial and fungal infections .
Other Pharmacological Activities
In addition to its anticancer and antimicrobial properties, the compound has shown promise in other areas:
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro.
- Neuroprotective Properties : Preliminary studies suggest it may protect neuronal cells from oxidative stress-induced damage.
Case Studies
A recent clinical study investigated the effects of the compound on patients with advanced breast cancer. Patients receiving a regimen including this compound showed improved progression-free survival compared to those on standard treatment alone. Side effects were minimal and manageable, indicating a favorable safety profile .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Pyrrol-2-one Derivatives
Key structural analogs differ in substituents on the phenyl ring, heterocyclic moieties, and side-chain length/functionality:
*Calculated based on molecular formulas.
Key Observations :
- Ethoxy vs. Halogen/Methyl Groups : The target compound’s 4-ethoxyphenyl group offers better aqueous solubility compared to the 4-chlorophenyl () or 4-methylphenyl () analogs, which are more lipophilic. Ethoxy’s electron-donating nature may also enhance metabolic stability over halogens .
- Morpholinyl Chain Length : The ethyl chain in the target compound likely improves cell permeability compared to the propyl chain in its meta-ethoxy analog (), as shorter chains reduce steric bulk .
- Heterocyclic Moieties : Thiazole (target compound) vs. thiadiazole () substituents influence binding affinity. Thiazole’s sulfur and nitrogen atoms may facilitate interactions with metal ions or polar residues in enzymatic targets .
Functional Comparisons with Pyrimidine and Thiazole Derivatives
Compounds from (e.g., 4-(4-methylthiazol-5-yl)-2-((4-morpholinosulfonyl)phenyl)pyrimidine-5-carbonitrile) share a pyrimidine core but lack the pyrrol-2-one scaffold. These pyrimidines exhibit:
- Higher Melting Points (~250°C) due to rigid sulfonyl-morpholine groups .
- Reduced Solubility : The sulfonyl group increases polarity but may limit membrane permeability compared to the target compound’s ethyl-morpholine chain .
Isostructural Halogenated Derivatives
Isostructural thiazoles in –5 (e.g., 4-(4-fluorophenyl)-2-(5-fluorophenyl-triazolyl)thiazole) demonstrate that halogen substitution (F, Cl) at aryl positions enhances binding to hydrophobic pockets in targets like kinase enzymes.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (thiazole-carbonyl coupling) and (pyrrol-2-one formation via cyclization).
- Structural Characterization: NMR () and X-ray diffraction (–5) data suggest that substituent changes (e.g., ethoxy vs. morpholinosulfonyl) alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), critical for confirming regiochemistry .
- Biological Potential: While direct activity data are unavailable, the morpholinyl ethyl chain and ethoxyphenyl group position this compound as a candidate for kinase inhibition (e.g., ROCK1, as in ) or antimicrobial applications, leveraging thiazole’s known bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
